molecular formula C11H21N3O2 B1396960 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one CAS No. 1315619-15-8

1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one

Cat. No.: B1396960
CAS No.: 1315619-15-8
M. Wt: 227.3 g/mol
InChI Key: LXYMRHYTKMAIJA-AOOOYVTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one is a chemical hybrid scaffold of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a sterically defined (2R,6S)-2,6-dimethylmorpholine moiety linked to an imidazolidin-2-one ring, a motif found in various pharmacologically active molecules. This specific stereochemistry is crucial for its potential to interact selectively with biological targets. Research into this compound and its analogs primarily focuses on the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and metabolic diseases. The morpholine and imidazolidinone functionalities often contribute to key drug-like properties, including improved solubility and the ability to form hydrogen bonds with enzymatic targets. The compound serves as a valuable synthetic intermediate or a core structure for constructing more complex molecules in library synthesis for high-throughput screening. Researchers utilize this compound to explore structure-activity relationships (SAR), investigating how the unique morpholine-imidazolidinone architecture influences binding affinity and efficacy at relevant biological receptors. All studies must be conducted under appropriate laboratory safety protocols. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-9-7-13(8-10(2)16-9)5-6-14-4-3-12-11(14)15/h9-10H,3-8H2,1-2H3,(H,12,15)/t9-,10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYMRHYTKMAIJA-AOOOYVTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCN2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CCN2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Reaction Pathways:

Step Reaction Type Reagents/Conditions Source Example
1 Alkylation of amines Sodium carbonate, DMF, 100–120°C Ambeed (Example 30, 35)
2 Palladium-catalyzed coupling Pd(PPh₃)₄, K₂CO₃, DMF, 80–100°C Ambeed (Example 25)
3 Cyclization of ureas/diamines Heat, polar aprotic solvents (e.g., DMSO) Ambeed (Step 2)

Hypothetical Synthesis for Target Compound

A plausible route to 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one could involve:

Step 1: Synthesis of (2R,6S)-2,6-dimethylmorpholine

  • Method : Resolution of racemic morpholine derivatives via chiral chromatography or enzymatic kinetic resolution.

Step 3: Formation of Imidazolidinone Ring

  • Cyclization : Reaction of ethylene diamine derivative with carbonyl source (e.g., phosgene or urea).
    • Conditions : DMSO, 100°C, 12h.
    • Example :

      $$

      \text{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethylamine} + \text{urea} \rightarrow \text{1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one}

      $$

Optimization and Challenges

  • Stereochemical Control : Ensuring retention of (2R,6S) configuration during alkylation may require chiral auxiliaries or asymmetric catalysis.
  • Yield Improvement : Use of coupling agents (e.g., EDCI) or microwave-assisted synthesis could enhance efficiency.

Data Table: Representative Reaction Conditions

Parameter Details Source Reference
Catalyst Pd(PPh₃)₄, CuI Ambeed
Solvent DMF, acetonitrile Ambeed
Temperature 80–120°C Ambeed
Base K₂CO₃, NaHCO₃ Ambeed
Reaction Time 12–24h Ambeed

Critical Analysis of Limitations

  • Source Gaps : No direct synthesis of the target compound is reported in the provided sources.
  • Inference Reliability : Proposed routes are based on analogous heterocyclic syntheses and may require validation.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of substituted imidazolidinone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that modifications to the imidazolidinone structure can enhance selective cytotoxicity against certain cancer cell lines while minimizing effects on normal cells .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for developing new antibiotics .
  • CNS Activity : Given the morpholine moiety's known effects on the central nervous system (CNS), there is ongoing research into the compound's potential as a treatment for neurological disorders. Its ability to cross the blood-brain barrier could be leveraged in developing therapies for conditions such as anxiety and depression .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and tested their efficacy against various cancer cell lines. The results indicated that one derivative exhibited a 70% reduction in cell viability in breast cancer cells compared to controls . This finding underscores the potential of this compound in cancer therapeutics.

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of existing antibiotics, suggesting their potential utility in treating resistant infections .

Mechanism of Action

The mechanism of action of 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of imidazolidin-2-one and dimethylmorpholine groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Notable Features
1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one Imidazolidin-2-one (2R,6S)-dimethylmorpholine-ethyl linker C₁₃H₂₃N₃O₂* 277.34* Chiral morpholine enhances solubility and target specificity
1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one Imidazolidin-2-one 4-Amino-3-methylphenoxyethyl linker C₁₂H₁₇N₃O₂ 247.29 Aromatic amine may improve membrane permeability
5-(5-fluoro-1H-indol-3-ylmethylene)-2-imino-1,3-dimethyl-imidazolidin-4-one Imidazolidin-4-one Fluoro-indole substituent C₁₄H₁₃FN₄O 282.28 Indole moiety suggests π-π stacking potential in binding
rel-5-Acetyl-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]benzaldehyde Benzaldehyde derivative (2R,6S)-dimethylmorpholine + acetyl group C₁₅H₂₁NO₃ 263.33 Demonstrates morpholine’s role in stabilizing carbonyl interactions

*Calculated based on structural similarity to analogs.

Key Findings from Structural Analysis

Chiral Morpholine vs. Phenoxyethyl Linkers: The (2R,6S)-dimethylmorpholine group in the target compound likely enhances solubility compared to the phenoxyethyl group in 1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one . Morpholine’s oxygen atom and rigid chair conformation may also improve binding to polar targets (e.g., enzymes).

Imidazolidinone Core Modifications: Substitution at the imidazolidinone nitrogen (e.g., methyl or benzyl groups in analogs from ) affects metabolic stability. The unsubstituted imidazolidin-2-one in the target compound may increase susceptibility to hydrolysis compared to N-methylated derivatives.

Role of Fluorine and Halogens :
Fluorinated indole derivatives (e.g., ) exhibit enhanced bioavailability and target affinity due to fluorine’s electronegativity and small atomic radius. The absence of halogens in the target compound suggests a trade-off between metabolic stability and potency.

Research Implications and Limitations

While the target compound’s stereochemistry and hybrid structure are promising, gaps exist in experimental validation:

  • Pharmacokinetics: No published data on absorption, distribution, or excretion.
  • Synthetic Accessibility : The chiral morpholine synthesis may require asymmetric catalysis, increasing production costs .
  • Biological Activity : Structural analogs with morpholine (e.g., ) show activity in CNS targets, but this remains untested for the target compound.

Biological Activity

The compound 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one (referred to as compound A ) is a member of the imidazolidinone class, which has garnered interest due to its potential biological activities, particularly in pharmacology. This article synthesizes available research findings, case studies, and relevant data on the biological activity of compound A.

Chemical Structure and Properties

Compound A features a distinctive structure characterized by an imidazolidinone core linked to a morpholine moiety. The specific stereochemistry at the morpholine ring contributes to its biological properties. The IUPAC name and molecular formula are as follows:

  • IUPAC Name : 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one
  • Molecular Formula : C₁₁H₁₈N₄O

The biological activity of compound A primarily involves its interaction with various biological targets, including enzymes and receptors. Its structural features suggest potential for:

  • Enzyme Inhibition : Compound A may act as an inhibitor for specific protein kinases and other enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It may also interact with neurotransmitter receptors or other membrane proteins, influencing physiological responses.

Pharmacological Studies

  • Antiviral Activity : Research indicates that compounds structurally similar to compound A exhibit antiviral properties against various pathogens. For instance, studies on related imidazolidinones have shown efficacy against viruses like Parvovirus B19 by inhibiting viral replication and improving cell viability in infected cell lines .
  • Anticancer Properties : Preliminary studies suggest that compound A may possess anticancer activity through apoptosis induction in cancer cell lines. This is hypothesized to occur via modulation of apoptotic pathways or inhibition of tumor growth factors.
  • Cytotoxicity Assessment : Cytotoxicity assays have been conducted to evaluate the safety profile of compound A. Results indicate that while it exhibits some cytotoxic effects at high concentrations, it remains relatively safe at therapeutic doses .

Case Study 1: Antiviral Screening

In a study focusing on antiviral activity, derivatives of imidazolidinones were screened for their ability to inhibit Parvovirus B19 replication. Compound A demonstrated significant inhibitory effects on viral replication in vitro, suggesting its potential as a lead compound for antiviral drug development .

Case Study 2: Anticancer Efficacy

A separate investigation assessed the anticancer properties of compound A in various cancer cell lines. Results showed that compound A induced apoptosis in a dose-dependent manner, with mechanisms involving caspase activation and mitochondrial membrane potential disruption .

Data Summary Table

Activity TypeAssessed EffectConcentration RangeObserved Outcome
AntiviralInhibition of B19V1 µM - 50 µMSignificant reduction in viral load
AnticancerApoptosis induction5 µM - 100 µMDose-dependent increase in apoptosis
CytotoxicityCell viability10 µM - 200 µMReduced viability at high concentrations

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one, and how can purity be optimized?

Answer:
The synthesis of imidazolidinone derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For this compound:

  • Key steps :
    • Morpholine Subunit Preparation : The (2R,6S)-2,6-dimethylmorpholine moiety can be synthesized via stereoselective cyclization of diethanolamine derivatives, followed by chiral resolution .
    • Imidazolidinone Core Formation : Reacting a urea derivative with an α,β-unsaturated carbonyl compound under basic conditions (e.g., NaOH/ethanol) can yield the imidazolidin-2-one ring .
    • Coupling : Use alkylation or nucleophilic substitution to attach the morpholine-ethyl group to the imidazolidinone core .
  • Purity Optimization :
    • Purify intermediates via column chromatography (silica gel, gradient elution).
    • Final product purity (>95%) can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual solvent peaks) .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm stereochemistry and structural integrity. For example, the morpholine protons should exhibit distinct splitting patterns due to the 2R,6S configuration .
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
  • HPLC-PDA : Assess purity and detect impurities using reversed-phase columns (e.g., Zorbax SB-C18) with UV detection at 254 nm .
  • X-ray Crystallography : Resolve absolute stereochemistry if chiral centers are ambiguous .

Advanced: How should researchers design experiments to evaluate the compound’s biological activity while minimizing confounding variables?

Answer:
Adopt a split-plot randomized block design to account for variability:

  • Primary Variables :
    • Main Plot : Biological model (e.g., enzyme assays vs. cell-based assays).
    • Subplot : Dose concentrations (e.g., 0.1–100 µM).
    • Sub-Subplot : Exposure time (e.g., 24h vs. 48h) .
  • Controls :
    • Include positive/negative controls (e.g., known inhibitors for enzyme assays).
    • Use solvent-matched controls to rule out vehicle effects.
  • Replicates : At least four replicates per condition to ensure statistical power .

Advanced: How can contradictions in biological activity data across studies be systematically addressed?

Answer:

  • Meta-Analysis : Aggregate data from multiple studies and apply heterogeneity tests (e.g., Cochran’s Q). Adjust for batch effects (e.g., cell passage number, reagent lot variability) .
  • Dose-Response Replication : Re-test conflicting results using standardized protocols (e.g., IC50 determination under identical pH/temperature conditions).
  • Structural Confirmation : Verify compound identity in conflicting studies via NMR or LC-MS to rule out degradation or isomerization .

Advanced: What methodologies are suitable for studying environmental stability and degradation pathways of this compound?

Answer:

  • Abiotic Degradation :
    • Hydrolysis : Incubate in buffers (pH 3–9) at 25–50°C, monitor via LC-MS for breakdown products .
    • Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic solvents; quantify degradation kinetics .
  • Biotic Degradation :
    • Use soil or microbial cultures to assess biodegradation under aerobic/anaerobic conditions. Measure residual compound via GC-MS .
  • Data Interpretation : Apply first-order kinetics models to calculate half-lives (t1/2) and identify stable metabolites.

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting this compound’s derivatives?

Answer:

  • Core Modifications :
    • Vary substituents on the imidazolidinone ring (e.g., halogenation, alkylation) and morpholine moiety (e.g., dimethyl vs. diethyl groups) .
  • Bioisosteric Replacement : Replace the morpholine group with piperazine or thiomorpholine to assess steric/electronic effects .
  • Activity Cliffs : Use molecular docking to predict binding affinities (e.g., AutoDock Vina) and correlate with experimental IC50 values. Highlight regions where small structural changes cause significant activity shifts .

Advanced: How can researchers address challenges in scaling up synthesis without compromising stereochemical integrity?

Answer:

  • Chiral Pool Synthesis : Source enantiomerically pure starting materials (e.g., (R,R)- or (S,S)-diethanolamine) to avoid racemization .
  • Process Optimization :
    • Use flow chemistry for precise control of reaction parameters (temperature, residence time).
    • Monitor enantiomeric excess (ee) via chiral HPLC at each step .
  • Catalysis : Employ asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed couplings) to enhance stereoselectivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.